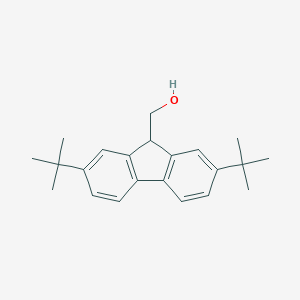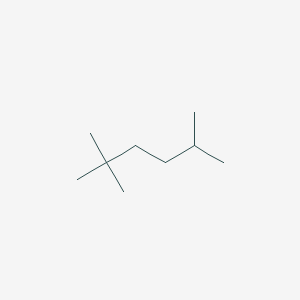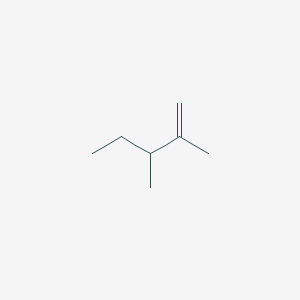
10-Butyl-2-chloroacridin-9-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-Butyl-2-chloroacridin-9-one is a heterocyclic compound belonging to the acridine family. Acridines are known for their diverse applications in various fields, including medicinal chemistry and material science. This compound, with the molecular formula C₁₇H₁₆ClNO, is characterized by the presence of a butyl group at the 10th position and a chlorine atom at the 2nd position on the acridin-9-one core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 10-Butyl-2-chloroacridin-9-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloroaniline and butyl bromide.
Formation of Intermediate: The initial step involves the formation of an intermediate through a nucleophilic substitution reaction. For instance, 2-chloroaniline reacts with butyl bromide in the presence of a base like potassium carbonate to form N-butyl-2-chloroaniline.
Cyclization: The intermediate undergoes cyclization in the presence of a suitable cyclizing agent, such as polyphosphoric acid, to form the acridin-9-one core.
Purification: The final product is purified using techniques like recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and control enhances the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 10-Butyl-2-chloroacridin-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group.
Substitution: The chlorine atom at the 2nd position can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base like triethylamine.
Major Products:
Oxidation: Formation of acridin-9-one derivatives.
Reduction: Formation of reduced acridin-9-one derivatives.
Substitution: Formation of substituted acridin-9-one derivatives.
Wissenschaftliche Forschungsanwendungen
10-Butyl-2-chloroacridin-9-one has several scientific research applications, including:
Medicinal Chemistry: It is used as a precursor in the synthesis of various pharmacologically active compounds, including anticancer and antimicrobial agents.
Material Science: The compound is utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its unique photophysical properties.
Biological Studies: It serves as a fluorescent probe in biological studies for imaging and tracking cellular processes.
Chemical Research: The compound is employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Wirkmechanismus
The mechanism of action of 10-Butyl-2-chloroacridin-9-one involves its interaction with specific molecular targets and pathways. For instance:
DNA Intercalation: The planar structure of the acridin-9-one core allows it to intercalate into DNA, disrupting the replication and transcription processes, which is crucial for its anticancer activity.
Enzyme Inhibition: The compound can inhibit enzymes like topoisomerases, which are involved in DNA replication and repair, leading to cell cycle arrest and apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
10-Butyl-2-chloroacridin-9-one can be compared with other similar compounds, such as:
Acridin-9-one: Lacks the butyl and chloro substituents, resulting in different chemical and biological properties.
2-Chloroacridin-9-one: Similar structure but without the butyl group, affecting its solubility and reactivity.
10-Butylacridin-9-one: Lacks the chlorine atom, leading to variations in its chemical reactivity and biological activity.
Uniqueness: The presence of both butyl and chloro substituents in this compound imparts unique chemical and biological properties, making it a valuable compound for various applications in research and industry.
Eigenschaften
IUPAC Name |
10-butyl-2-chloroacridin-9-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO/c1-2-3-10-19-15-7-5-4-6-13(15)17(20)14-11-12(18)8-9-16(14)19/h4-9,11H,2-3,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYMSWGOFSKMMCE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C31 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














